2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine

Lipophilicity Structure-Activity Relationship Medicinal Chemistry

SAR studies with piperidine thioethers suffer from isomer-dependent purity variability (95-98%) and undocumented lipophilicity, compromising reproducibility. 2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine resolves this with 98% purity and verified XLogP3=3.0 - 0.1 units above the 4-position isomer. • 98% purity minimizes pre-reaction purification • XLogP3=3.0 for predictable hydrophobic interactions • Ethylene spacer enables PROTAC linker optimization.

Molecular Formula C11H23NS
Molecular Weight 201.37 g/mol
Cat. No. B13240165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine
Molecular FormulaC11H23NS
Molecular Weight201.37 g/mol
Structural Identifiers
SMILESCC(C)CSCCC1CCCCN1
InChIInChI=1S/C11H23NS/c1-10(2)9-13-8-6-11-5-3-4-7-12-11/h10-12H,3-9H2,1-2H3
InChIKeyXXFUKIIBWNDDLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine: Physicochemical & Structural Baseline


2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine (CAS: 1249984-04-0) is a synthetic piperidine derivative with molecular formula C₁₁H₂₃NS and molecular weight 201.37 g/mol [1]. The compound features a piperidine ring substituted at the 2-position with a 2-(isobutylthio)ethyl side chain, incorporating a thioether linkage that bridges the piperidine core to a branched isobutyl group . Computed properties include an XLogP3 of 3.0, topological polar surface area (TPSA) of 37.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and five rotatable bonds [1]. The compound is commercially available from multiple vendors with typical purity specifications of 95–98% .

2‑Substituted thioether‑piperidine scaffold for SAR exploration
Intermediate computed lipophilicity and steric profile relative to 4‑position and branched analogs
Ethylene linker and isobutyl thioether provide conformational flexibility for pocket probing
Commercially specified purity supports direct use in multi‑step synthesis workflows

2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine vs. In-Class Thioethers


Piperidine thioethers with C₁₁H₂₃NS formula exist as multiple positional isomers and alkyl-branching variants that share identical molecular weight but differ substantially in computed lipophilicity, steric profile, and predicted boiling point [1]. The 2-substitution pattern directs the basic nitrogen and thioether side chain into a specific spatial orientation distinct from the 4-position isomer, resulting in a 0.1-unit higher XLogP3 (3.0 vs. 2.9) despite identical TPSA [1][2]. The isobutyl branching in the target compound provides intermediate steric bulk between the linear butyl and bulkier tert-butyl analogs, yielding a distinct XLogP3 (3.0) that is 0.3 units higher than both the methylene-spacer (2.7) and tert-butyl (2.7) variants [1][3][4]. These differences, while modest, are relevant in structure-activity relationship (SAR) studies where subtle lipophilicity and steric tuning determine target engagement. Furthermore, commercial availability and purity specifications vary across analogs, with the target compound available at 98% purity versus 95% for the 4-position isomer, directly impacting reproducibility in research settings [2].

Positional isomer (4‑substituted) may shift lipophilicity and alter basic amine spatial orientation, limiting direct replacement in SAR studies.
tert‑Butyl analog changes steric bulk and reduces rotatable bond count; may not reproduce the conformational flexibility of the isobutyl thioether.
Methylene‑spacer analog differs in molecular weight and linker length; amine‑sulfur distance and basicity context may not transfer directly.

Quantitative Evidence vs. Closest Analogs


Positional Isomer XLogP3 Comparison

The target 2-substituted piperidine exhibits an XLogP3 of 3.0, compared to 2.9 for the 4-position isomer 4-(2-(isobutylthio)ethyl)piperidine (CAS 1595617-08-5), a difference of 0.1 log units [1][2]. Both compounds share an identical molecular formula (C₁₁H₂₃NS), molecular weight (201.37 g/mol), and TPSA (37.3 Ų), indicating that the substitution position alone modulates lipophilicity without altering hydrogen-bonding capacity [1][2].

Positional Isomer XLogP3
Head‑to‑head
Target XLogP3 3.0 vs. 4‑isomer 2.9
Δ +0.1 log units
Supports lipophilicity tuning via substitution position.
Computed logP context; experimental partitioning may differ.
Lipophilicity Structure-Activity Relationship Medicinal Chemistry

Isobutyl vs. tert-Butyl: XLogP3 and Rotatable Bonds

The target compound (isobutyl thioether) has an XLogP3 of 3.0 and 5 rotatable bonds, whereas the tert-butyl analog 2-[2-(tert-butylsulfanyl)ethyl]piperidine (CAS 1249425-80-6) has an XLogP3 of 2.7 and 4 rotatable bonds [1][2]. The 0.3 log unit higher lipophilicity of the isobutyl variant is accompanied by an additional rotatable bond, reflecting the branched-but-linear nature of isobutyl compared to the compact, spherical tert-butyl group.

Isobutyl vs. tert‑Butyl
Head‑to‑head
Isobutyl XLogP3 3.0, rot. bonds 5
tert‑Butyl XLogP3 2.7, rot. bonds 4
Δ +0.3, +1
Supports steric and flexibility profiling.
Isobutyl offers branched‑linear geometry vs. spherical tert‑butyl.
Steric Bulk Lipophilicity Tuning Conformational Flexibility

Ethylene vs. Methylene Linker: MW and XLogP3

The target compound with an ethylene spacer (C₂H₄) between piperidine and sulfur has a molecular weight of 201.37 g/mol and XLogP3 of 3.0, whereas the methylene analog 2-([(2-methylpropyl)sulfanyl]methyl)piperidine (CAS 1249127-81-8, C₁₀H₂₁NS) has a lower molecular weight of 187.35 g/mol and XLogP3 of 2.7 [1][2]. The additional methylene unit in the target contributes 14.02 Da to molecular weight and 0.3 log units to lipophilicity.

Ethylene vs. Methylene Linker
Head‑to‑head
Target MW 201.37, XLogP3 3.0
Methylene analog MW 187.35, XLogP3 2.7
Δ +14.02 g/mol, +0.3
Ethylene spacer alters amine‑sulfur distance.
May influence basicity and coordination geometry.
Linker Optimization Molecular Properties Drug Design

Commercial Purity vs. Positional Isomer

The target compound is commercially available at 98% purity (Leyan, Product No. 1345116), whereas the 4-position isomer 4-(2-(isobutylthio)ethyl)piperidine is listed at 95% purity from the same vendor (Leyan, Product No. 2091005) . The 3% purity differential and ready availability of the target compound in larger pack sizes (up to 5g, 10g, and beyond) reduce the need for additional purification steps prior to use.

Commercial Purity
Data to verify
Target 98% (Leyan)
4‑isomer 95% (Leyan)
Δ +3% same vendor
Higher specification may reduce pre‑purification need.
Actual batch values may vary; validate per procurement.
Procurement Reproducibility Quality Control

Predicted Boiling Point for Purification

The target compound has a predicted boiling point of 286.0 ± 13.0 °C at 760 mmHg . While experimental boiling point data for the closest analogs are not publicly reported, this predicted value serves as a baseline for distillation-based purification and solvent selection in formulation development. The predicted value is derived from computational models and should be validated experimentally for critical applications.

Predicted Boiling Point
Context‑dependent
286.0 ± 13.0 °C at 760 mmHg (predicted)
Provides distillation reference for purification.
Predicted value; experimental validation recommended.
Physicochemical Characterization Distillation Formulation

2-(2-[(2-Methylpropyl)sulfanyl]ethyl)piperidine Application Scenarios


SAR Lipophilicity Tuning at the Piperidine 2-Position

In medicinal chemistry campaigns where the piperidine 2-position is a known vector for modulating target engagement, 2-(2-[(2-methylpropyl)sulfanyl]ethyl)piperidine offers an XLogP3 of 3.0 — 0.1 units higher than the 4-position isomer and 0.3 units higher than the methylene-spacer and tert-butyl analogs [1]. This intermediate lipophilicity, combined with the unique spatial orientation of the 2-substituted side chain, makes it a valuable tool for SAR exploration where subtle logP adjustments are correlated with target affinity or ADME properties.

Conformational Flexibility in Hydrophobic Pockets

With 5 rotatable bonds and a branched-but-flexible isobutyl group, the target compound provides greater conformational freedom than the tert-butyl analog (4 rotatable bonds) while maintaining a higher XLogP3 (3.0 vs. 2.7) [1]. This combination is suited for probing hydrophobic enzyme pockets or receptor clefts where both steric occupancy and conformational adaptability influence binding thermodynamics.

High-Purity Building Block for Multi-Step Synthesis

The commercial availability of 2-(2-[(2-methylpropyl)sulfanyl]ethyl)piperidine at 98% purity from multiple vendors [1] supports its use as a building block in multi-step syntheses where intermediate purity directly impacts downstream yield and product quality. The 3% purity advantage over the 4-position isomer (95%) reduces the need for pre-reaction purification, streamlining synthetic workflows .

Linker Length Optimization for Bifunctional Molecules

The ethylene spacer between the piperidine ring and the thioether sulfur in the target compound (vs. the methylene spacer in the lower-MW analog) provides an additional 14.02 Da and 0.3 XLogP3 units [1], which can be exploited in PROTAC or bifunctional molecule design where linker length and composition critically influence ternary complex formation and target degradation efficiency.

Application
Selection Property
Validation Focus
SAR lipophilicity tuning at piperidine 2‑position
Substitution position and computed lipophilicity context
Lipophilicity‑dependent target engagement profiling
Conformational flexibility in hydrophobic pockets
Rotatable bond count and steric profile
Binding thermodynamics in flexible clefts
Building block for multi‑step synthesis
Commercial specification context
Downstream yield and reproducibility
Linker length optimization for bifunctional design
Ethylene spacer linker context
Ternary complex geometry and stability
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